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Compound of Interest

Compound Name:
Dicyclohexyl(2,4,6-

triisopropylphenyl)phosphine

Cat. No.: B1311707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the monodentate biaryl phosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-

triisopropylbiphenyl). The information presented herein is essential for the characterization and

quality control of this widely used ligand in transition metal catalysis, particularly in cross-

coupling reactions. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of XPhos. The following

sections provide data for ¹H, ¹³C, and ³¹P NMR spectroscopy.

¹H NMR Spectroscopy
Proton NMR provides information on the hydrogen atoms within the XPhos molecule. The

spectrum is characterized by distinct regions corresponding to the aromatic, isopropyl, and

cyclohexyl protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4-7.0 m 5H Ar-H

~2.9 sept 3H CH(CH₃)₂

~2.3-1.0 m 22H Cy-H

~1.3, ~1.1, ~0.9, ~0.5 d 18H CH(CH₃)₂

Table 1: ¹H NMR data for XPhos in CDCl₃.

¹³C NMR Spectroscopy
Carbon-13 NMR provides detailed information about the carbon skeleton of XPhos. Due to the

complexity of the molecule, the spectrum exhibits numerous signals.

Chemical Shift (δ) ppm Assignment

149.1 Ar-C (quaternary)

129.7 Ar-C

129.5 Ar-C

116.0 Ar-C

66.9 CH(CH₃)₂

49.9 Cy-C

20.4 CH(CH₃)₂

Table 2: ¹³C NMR data for XPhos in CDCl₃.[1] Note: Specific assignments for all carbons

require advanced 2D NMR techniques.

³¹P NMR Spectroscopy
Phosphorus-31 NMR is a crucial technique for characterizing phosphine ligands. For XPhos, a

single sharp signal is typically observed in the absence of coordination to a metal center.
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Chemical Shift (δ) ppm Solvent

~ -10 CDCl₃ or CH₂Cl₂

Table 3: ³¹P NMR data for XPhos.[2][3]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of XPhos is dominated by

absorptions corresponding to C-H and C-C bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H Stretch

2925-2850 Strong
Aliphatic C-H Stretch

(cyclohexyl & isopropyl)

1600-1450 Medium-Strong Aromatic C=C Stretch

1450 Medium CH₂ Bend (cyclohexyl)

1385-1365 Medium CH₃ Bend (isopropyl)

Table 4: Characteristic IR absorption bands for XPhos.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and elemental composition. For XPhos, the

molecular ion peak is the most significant feature in the mass spectrum under typical electron

ionization (EI) conditions.

m/z Ion

476.7 [M]⁺
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Table 5: Expected molecular ion peak for XPhos in Mass Spectrometry. The molecular weight

of XPhos is 476.72 g/mol .[4][5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of XPhos.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of XPhos into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

¹H NMR:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

¹³C NMR:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Technique: Proton-decoupled

³¹P NMR:
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Number of scans: 64-128

Relaxation delay: 2-5 seconds

Technique: Proton-decoupled

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of XPhos with approximately 100-200 mg of dry, spectroscopy-

grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of XPhos (approximately 1 mg/mL) in a volatile organic solvent

such as dichloromethane or toluene.

Instrumentation and Parameters (Electron Ionization - EI):

Ionization Source: Electron Ionization (EI)
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Electron Energy: 70 eV

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Analyzer: Quadrupole or Time-of-Flight (TOF)

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of XPhos.

General Spectroscopic Analysis Workflow for XPhos
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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